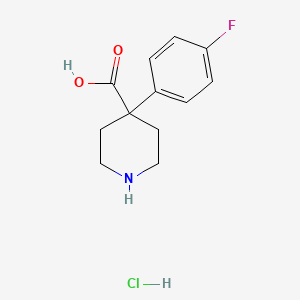
1-(5-Chloropentyl)-3-(2-methylsulfanylphenyl)urea
Overview
Description
1-(5-Chloropentyl)-3-(2-methylsulfanylphenyl)urea, also known as CP 55,940, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1980s by Pfizer, and since then, it has been used in various scientific research studies to understand its mechanism of action and its effects on the body.
Mechanism of Action
1-(5-Chloropentyl)-3-(2-methylsulfanylphenyl)urea 55,940 acts on the endocannabinoid system in the body, which is involved in various physiological processes, such as pain sensation, appetite, mood, and memory. It binds to the cannabinoid receptors CB1 and CB2, which are located in various parts of the body, including the brain, spinal cord, and immune system. This binding results in the activation of various signaling pathways, which ultimately leads to its physiological effects.
Biochemical and Physiological Effects:
1-(5-Chloropentyl)-3-(2-methylsulfanylphenyl)urea 55,940 has been shown to have various biochemical and physiological effects on the body. It has been shown to have analgesic effects by reducing pain sensation in various animal models. It has also been shown to have anti-inflammatory effects by reducing the production of various inflammatory mediators. Additionally, it has been shown to have neuroprotective effects by reducing neuronal damage and promoting neuronal survival.
Advantages and Limitations for Lab Experiments
1-(5-Chloropentyl)-3-(2-methylsulfanylphenyl)urea 55,940 has several advantages and limitations for lab experiments. One advantage is that it is a potent and selective agonist for the cannabinoid receptors CB1 and CB2, which allows for the precise targeting of these receptors. Additionally, it has been extensively studied, and its mechanism of action and effects on the body are well understood. However, one limitation is that it is a synthetic compound, which may limit its applicability in studying natural cannabinoids.
Future Directions
There are several future directions for the study of 1-(5-Chloropentyl)-3-(2-methylsulfanylphenyl)urea 55,940. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurological disorders. Additionally, further studies are needed to understand its long-term effects on the body and its potential for addiction and abuse. Finally, there is a need for the development of more selective and potent compounds that target the endocannabinoid system for therapeutic purposes.
Scientific Research Applications
1-(5-Chloropentyl)-3-(2-methylsulfanylphenyl)urea 55,940 has been extensively used in scientific research studies to understand its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects. It has also been studied for its potential use in the treatment of various neurological disorders, such as multiple sclerosis, Parkinson's disease, and epilepsy.
properties
IUPAC Name |
1-(5-chloropentyl)-3-(2-methylsulfanylphenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2OS/c1-18-12-8-4-3-7-11(12)16-13(17)15-10-6-2-5-9-14/h3-4,7-8H,2,5-6,9-10H2,1H3,(H2,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJHBZMUGCTXQOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)NCCCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380339 | |
| Record name | 1-(5-chloropentyl)-3-(2-methylsulfanylphenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloropentyl)-3-(2-methylsulfanylphenyl)urea | |
CAS RN |
647824-97-3 | |
| Record name | 1-(5-chloropentyl)-3-(2-methylsulfanylphenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-[2-[2-(2,6-Dichlorophenoxy)ethoxy]ethoxy]quinoline](/img/structure/B1659296.png)
![3-Ethoxy-5-iodo-4-[(3-nitrophenyl)methoxy]benzaldehyde](/img/structure/B1659297.png)
![2-Bromo-1-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene](/img/structure/B1659298.png)
![2,4-Dichloro-1-[2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy]benzene](/img/structure/B1659299.png)
![1-[2-[2-(2-Ethoxyphenoxy)ethoxy]ethoxy]-2-nitrobenzene](/img/structure/B1659301.png)
![1-[2-[2-(3-Methoxyphenoxy)ethoxy]ethoxy]-2,4-dimethylbenzene](/img/structure/B1659302.png)

![1,2-Dichloro-3-[2-(2,6-dimethoxyphenoxy)ethoxy]benzene](/img/structure/B1659305.png)
![1-Bromo-2-[2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy]benzene](/img/structure/B1659307.png)
![1-Ethoxy-2-[2-(2-{2-[(propan-2-yl)oxy]phenoxy}ethoxy)ethoxy]benzene](/img/structure/B1659308.png)

![1-Bromo-4-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]-2,5-dimethylbenzene](/img/structure/B1659310.png)

![1-Chloro-2-ethyl-4-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene](/img/structure/B1659315.png)